molecular formula C21H26N6O3S B6469334 9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine CAS No. 2640828-66-4

9-(2-methoxyethyl)-6-[5-(4-methylbenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine

Cat. No.: B6469334
CAS No.: 2640828-66-4
M. Wt: 442.5 g/mol
InChI Key: ZEMZVGGDWIUBCT-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant molecules found in DNA, RNA, and many biochemical pathways . The presence of the methoxyethyl and methylbenzenesulfonyl groups suggest that this compound could have unique properties, but without specific research or data, it’s difficult to provide a detailed description .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine core provides a bicyclic aromatic structure, while the methoxyethyl and methylbenzenesulfonyl groups add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the sulfonyl group could participate in a variety of organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing these properties could include the compound’s size, shape, functional groups, and overall molecular architecture .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future research directions for this compound would depend on its applications. If it has medicinal properties, future research could explore its efficacy, safety, and mechanism of action. If it’s used in chemical synthesis, research could focus on improving its synthesis or finding new reactions it can participate in .

Properties

IUPAC Name

9-(2-methoxyethyl)-6-[5-(4-methylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-15-3-5-18(6-4-15)31(28,29)27-11-16-9-26(10-17(16)12-27)21-19-20(22-13-23-21)25(14-24-19)7-8-30-2/h3-6,13-14,16-17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMZVGGDWIUBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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